3,3',4,4'-Tetramethoxybiphenyl

Descripción

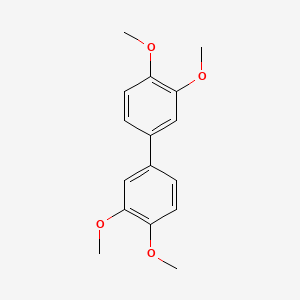

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(3,4-dimethoxyphenyl)-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-17-13-7-5-11(9-15(13)19-3)12-6-8-14(18-2)16(10-12)20-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADYUYOJVLZYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30295826 | |

| Record name | 3,3',4,4'-tetramethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2026-27-9 | |

| Record name | NSC105649 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3',4,4'-tetramethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4'-TETRAMETHOXYBIPHENYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3 ,4,4 Tetramethoxybiphenyl

Classical Coupling Reactions

Classical coupling reactions have long been a cornerstone for the formation of biaryl compounds. For 3,3',4,4'-tetramethoxybiphenyl, these methods involve the formation of a carbon-carbon bond between two veratrole (1,2-dimethoxybenzene) moieties or their derivatives.

Ullmann Reaction Pathways and Mechanistic Considerations

The Ullmann reaction, a classic method for synthesizing symmetric biaryls, involves the copper-catalyzed coupling of aryl halides. organic-chemistry.orgtestbook.com In the context of this compound synthesis, this typically involves the self-coupling of a halogenated veratrole derivative. For instance, 4-iodoveratrole can be subjected to an Ullmann reaction to yield 3,4,3',4'-tetramethoxybiphenyl.

The reaction is generally carried out at elevated temperatures, often in a solvent like nitrobenzene, with copper bronze. The mechanism, while not fully elucidated, is thought to involve the formation of an organocopper intermediate. vedantu.comwikipedia.org It is proposed that a copper(I) species undergoes oxidative addition with the aryl halide, followed by a subsequent reaction with another aryl halide molecule and reductive elimination to form the biaryl product. organic-chemistry.orgvedantu.com

Table 1: Examples of Ullmann Reactions for Biphenyl (B1667301) Synthesis

| Starting Material | Catalyst/Reagent | Conditions | Product | Reference |

| 4-Iodoveratrole | Copper bronze | 220-230°C, Nitrobenzene | 3,4,3',4'-Tetramethoxybiphenyl | |

| 4-Bromo-5-iodoveratrole | Copper bronze | 220-230°C, Nitrobenzene | 2,2'-Dibromo-4,5,4',5'-tetramethoxybiphenyl | |

| 2-Iodo-3,4-dimethoxybenzaldehyde (B171845) | Copper | Not specified | 6,6'-Diformyl-2,2',3,3'-tetramethoxybiphenyl | oup.com |

| ortho-Chloronitrobenzene | Copper-bronze alloy | Not specified | 2,2'-Dinitrobiphenyl | wikipedia.org |

It is important to note that the Ullmann reaction can sometimes lead to side products. For example, the reaction of 4-bromo-5-iodoveratrole yielded not only the expected biphenyl but also 2,3,6,7-tetramethoxydibenzofuran and traces of 2,3,6,7-tetramethoxybiphenylene. Modern variations of the Ullmann reaction using nickel or palladium catalysts have been developed to overcome the harsh conditions and improve yields. wikipedia.orgresearchgate.net

Oxidative Coupling Strategies (e.g., Chloranil (B122849), Electrochemical)

Oxidative coupling provides an alternative route to biaryl compounds, including this compound, by directly coupling aromatic rings through the removal of hydrogen atoms. This can be achieved using chemical oxidants or electrochemical methods.

Phenolic oxidative coupling involves the oxidation of phenols to generate phenoxy radicals, which then couple to form biphenyls or other coupled products. While this compound itself is not a phenol, its hydroxylated precursors can be synthesized via this method, followed by methylation. The direct oxidative coupling of phenols can be challenging due to the formation of multiple products, including homo-coupled and cross-coupled compounds, quinones, and polymers. nsf.govacs.org

Various reagents have been employed for oxidative coupling. For instance, the oxidative coupling of vanillin (B372448) with ferric chloride, followed by methylation, yields a dimeric biphenyl. oup.com Other oxidants like potassium persulfate (K₂S₂O₈) have also been used. acs.org The choice of oxidant and reaction conditions can influence the regioselectivity of the coupling (ortho-ortho, para-para, or ortho-para). nsf.govwikipedia.org

Electrochemical oxidation offers a reagent-free method for the synthesis of biphenyls. The anodic oxidation of 1,2-dimethoxybenzene (B1683551) (veratrole) has been studied as a route to form this compound. scribd.com In this process, an electric current is passed through a solution of the substrate, causing oxidation at the anode and leading to the formation of radical cations. These radical cations can then dimerize to form the biphenyl linkage.

The conditions of the electrolysis, such as the electrode material (e.g., platinum, glassy carbon), solvent (e.g., acetonitrile (B52724), methanol), and supporting electrolyte (e.g., tetrabutylammonium (B224687) tetrafluoroborate, lithium perchlorate), significantly impact the product distribution. scribd.comacs.orgresearchgate.net For example, the electrochemical oxidation of 1,2-dimethoxybenzene in acetonitrile can lead to the formation of a polymeric film on the electrode surface. scribd.com In some cases, a reductive workup after oxidation can improve the yield of the desired biphenyl product by peeling the precipitated product from the electrode. oup.com

Table 2: Electrochemical Oxidation of Dimethoxybenzene Derivatives

| Substrate | Electrode | Electrolyte/Solvent | Key Finding | Reference |

| 1,2-Dimethoxybenzene | Platinum | Tetrabutylammonium tetrafluoroborate/Acetonitrile | Formation of an insoluble polymeric deposit. | scribd.com |

| 1,4-Dimethoxybenzene derivatives | Platinum, Glassy Carbon | KOH/Methanol, LiClO₄/Methanol | Formation of quinones or coupling products depending on conditions. | acs.org |

| 1,3-Dimethoxybenzene | Platinum | Tetrabutylammonium tetrafluoroborate/Acetonitrile | Synthesis of poly(1,3-dimethoxybenzene). | researchgate.netchemicalbook.com |

Substrate Scope and Reaction Conditions for Phenolic Oxidative Coupling

Grignard Reagent and Aryllithium Approaches to Biphenyl Formation

Organometallic reagents, specifically Grignard reagents and aryllithium compounds, provide another classical pathway for the synthesis of biphenyls. These methods involve the formation of a nucleophilic aryl species that can then react to form the desired C-C bond.

Grignard reagents (R-MgX) are prepared by reacting an aryl halide with magnesium metal in an ether solvent. adichemistry.comtestbook.comchemguide.co.uk While the direct coupling of Grignard reagents to form symmetric biphenyls is not a primary application, they are crucial intermediates. For example, a Grignard reagent can be transmetalated with a copper(I) salt to form an organocuprate, which can then be oxidatively coupled. cam.ac.uk

Aryllithium reagents, which can be generated from aryl halides or through direct lithiation of an aromatic ring, are highly reactive nucleophiles. kyoto-u.ac.jpresearchgate.net The reaction of an aryllithium with a suitable electrophile can lead to the formation of a biphenyl. One strategy involves the reaction of an aryllithium reagent with an aryl halide, often catalyzed by a transition metal. Another approach is the oxidative coupling of aryllithium compounds. organic-chemistry.org For instance, aryl lithium reagents formed by directed lithiation can undergo transmetalation with copper(I) salts to form organocuprates, which are then oxidized to yield ortho-substituted biaryls. cam.ac.uk

Palladium-Catalyzed Cross-Coupling Reactions

While this article focuses on classical methods, it is worth noting that modern palladium-catalyzed cross-coupling reactions, such as the Suzuki and Hiyama reactions, have become powerful and versatile tools for the synthesis of functionalized biaryls, including tetramethoxybiphenyl derivatives. nih.govmdpi.commdpi.comasianpubs.org These methods generally offer milder reaction conditions and greater functional group tolerance compared to many classical techniques.

Suzuki-Miyaura Coupling Protocols for Biphenyl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its reliability in forming carbon-carbon bonds, particularly for creating biaryl compounds like this compound. libretexts.orgorganic-chemistry.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide. libretexts.org The synthesis of this compound can be achieved by the Ullmann reaction of 4-iodoveratrole, which yields 3,4,3',4'-tetramethoxybiphenyl. rsc.org Subsequent iodination and reaction with cuprous oxide can produce the related 2,3,6,7-tetramethoxybiphenylene. rsc.org

The success of the Suzuki-Miyaura coupling heavily relies on the optimization of the catalytic system, which includes the palladium source and, crucially, the supporting ligands. Phosphine ligands have been traditionally employed due to their ability to form stable and efficient catalysts. eie.gr However, research has expanded to include a variety of ligands to enhance catalytic activity, stability, and substrate scope. organic-chemistry.org

Key parameters that are often optimized include the choice of base, solvent, and reaction temperature. researchgate.netmdpi.com For instance, in the coupling of bromobenzene (B47551) with phenylboronic acid, potassium carbonate (K2CO3) was identified as the optimal base in ethanol, with a reaction temperature of 80°C yielding the best results. researchgate.net The catalyst loading is another critical factor; for example, a loading of 0.5 mol% of a palladium precursor with specific α-aminophosphonate ligands has proven effective for synthesizing ortho-substituted biphenyls. academie-sciences.fr The development of precatalysts, such as those involving SPhos and XPhos ligands, has enabled the coupling of challenging substrates like unprotected nitrogen-rich heterocycles under milder conditions. nih.gov

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions

| Parameter | Variation | Outcome | Reference |

|---|---|---|---|

| Base | K2CO3, Cs2CO3, Et3N, t-BuONa | K2CO3 provided the highest yield. | researchgate.net |

| Solvent | Toluene, Acetonitrile, 1,4-Dioxane | 1,4-Dioxane resulted in better yields. | mdpi.com |

| Catalyst | Pd(OAc)2, PdCl2, Pd(PPh3)4 | Pd(PPh3)4 was found to be effective. | gre.ac.uk |

| Temperature | 60°C, 80°C, 100°C | 80°C was optimal for specific reactions. | researchgate.net |

Organoboron reagents, particularly boronic acids and their esters (like pinacol (B44631) esters), are central to the Suzuki-Miyaura reaction. nih.govrsc.org They are generally stable, environmentally benign, and commercially available, contributing to the reaction's widespread use. nih.gov The transmetalation step, where the organic group is transferred from boron to palladium, is a critical part of the catalytic cycle. nih.govacs.org

Recent studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis, a finding that has clarified long-standing mechanistic questions. acs.org The efficiency of this transfer is influenced by the electronic properties of the boronic ester. nih.govacs.org The choice of the boronic acid precursor can also be strategic. For example, Miyaura borylation allows for the conversion of aryl halides into the corresponding boronic esters, which are then used in the subsequent Suzuki-Miyaura coupling. rsc.org This two-step, one-pot procedure has expanded the accessibility of diverse boronic acid derivatives. organic-chemistry.org

Optimization of Catalyst Systems and Ligands

Other Transition Metal-Mediated Couplings

While the Suzuki-Miyaura reaction is prominent, other transition metal-catalyzed couplings are also valuable for synthesizing biphenyl structures. These reactions offer alternative pathways and can sometimes accommodate substrates that are not suitable for the Suzuki-Miyaura protocol. eie.gr Transition metals like copper, nickel, and rhodium have been employed in various coupling reactions. sioc-journal.cn For instance, copper has been used to catalyze the coupling of zincacyclopentadienes to form substituted tetraphenylenes. researchgate.net The Ullmann reaction, which often uses copper, can produce symmetrical biphenyls; for example, the reaction of 4-bromo-5-iodoveratrole can yield 2,2'-dibromo-4,5,4',5'-tetramethoxybiphenyl. rsc.org These alternative methods are crucial for expanding the toolbox of synthetic chemists for accessing complex aromatic structures. nih.gov

Biocatalytic Synthesis Routes for Tetramethoxybiphenyl Derivatives

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. frontiersin.orghyphadiscovery.com Enzymes offer high selectivity under mild reaction conditions, reducing the environmental impact. mdpi.com

Laccases are a class of multi-copper oxidases that catalyze the one-electron oxidation of phenolic substrates. nih.gov This oxidation generates phenoxy radicals, which can then undergo coupling reactions to form biphenyl and other dimeric structures. a-star.edu.sgmdpi.com For example, the laccase-catalyzed oxidation of 2,6-dimethoxyphenol (B48157) has been used to synthesize 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol. researchgate.net Laccases from various fungal sources, such as Trametes versicolor and Myceliophthora thermophila, have been shown to effectively catalyze the formation of new biphenyl compounds with high conversion yields. nih.govnih.gov The efficiency of these enzymatic reactions can be influenced by factors like pH, solvent, and the presence of chemical mediators. nih.gov

Table 2: Laccase-Catalyzed Synthesis of Biphenyl Derivatives

| Enzyme Source | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Botryosphaeria rhodina MAMB-05 | 2,6-Dimethoxyphenol | 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol | Synthesis of an antioxidant biphenyl compound. | researchgate.net |

| Myceliophthora thermophila | Vanillin-related compounds | Novel biphenyls | High conversion yields (72-99%). | nih.gov |

| Trametes versicolor | Hydroxy PCBs | Degraded products | Rapid degradation of hydroxy PCBs. | nih.gov |

A significant advantage of biocatalysis is the ability to achieve high levels of stereoselectivity, which is crucial for the synthesis of chiral molecules, including atropisomeric biphenyls. mdpi.comnih.gov Atropisomers are stereoisomers that arise from restricted rotation around a single bond. researchgate.net

Lipases are frequently used enzymes for the kinetic resolution of racemic biphenyl derivatives through enantioselective acylation or hydrolysis. nih.govresearchgate.net For example, lipases from Candida rugosa (PPL) and Mucor miehei have been used for the highly enantioselective acylation of dihydroxylated biphenyls. nih.gov Desymmetrization of prochiral σ-symmetric biphenyls is another powerful strategy. mdpi.comresearchgate.net By selectively modifying one of two identical functional groups, an achiral starting material can be converted into a chiral product with high enantiomeric excess. researchgate.net This has been demonstrated in the enzyme-catalyzed hydrolysis of symmetrical tetra-ortho-substituted biphenyl diacetates. researchgate.net More recently, engineered enzymes are being developed to direct the stereoselective synthesis of axially chiral biphenyl frameworks, showcasing the growing potential of biocatalysis in producing complex and stereochemically defined molecules. acs.orgnih.gov

Enzyme-Catalyzed Oxidation of Phenolic Precursors (e.g., Laccase)

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com When evaluating the synthesis of this compound, the choice of synthetic route has significant environmental implications. Key considerations include atom economy, the nature of the catalyst, solvent choice, and energy consumption. publish.csiro.auacs.org

The Suzuki-Miyaura coupling is often highlighted as a greener alternative for the formation of biaryl compounds. libretexts.org This is largely due to the use of organoboron compounds, which are generally less toxic and more stable than many other organometallic reagents. The byproducts of the reaction, typically boronic acids or their salts, are also considered to be more environmentally benign compared to the byproducts of other coupling reactions. The reaction conditions for Suzuki coupling can often be milder, and the development of highly active palladium catalysts allows for very low catalyst loading, minimizing waste. libretexts.org Furthermore, advancements have been made in using more environmentally friendly solvents, including aqueous systems, which significantly reduces the environmental footprint of the synthesis.

Oxidative coupling reactions, such as those using iron(III) chloride, can be effective but often require strong oxidizing agents and may lead to the formation of undesired byproducts through over-oxidation or side reactions, complicating purification and generating more waste. psu.edu

A comparative analysis of the green aspects of these primary synthetic routes is presented below.

Table 1: Green Chemistry Comparison of Synthetic Routes to this compound

| Feature | Suzuki-Miyaura Coupling | Ullmann Reaction (Classical) |

|---|---|---|

| Catalyst | Palladium (often at low concentrations) | Copper (often stoichiometric) |

| Reagents | Less toxic organoboranes | Halogenated aromatics |

| Byproducts | Generally benign borate (B1201080) salts | Copper salts and other inorganic waste |

| Reaction Conditions | Often milder temperatures | High temperatures required |

| Solvents | Can be performed in greener solvents, including water | Often requires high-boiling organic solvents |

| Atom Economy | Generally higher | Can be lower due to excess reagents |

The pursuit of more sustainable synthetic pathways for compounds like this compound continues to be an important area of research. The development of biocatalytic methods, such as the use of enzymes like laccase for oxidative coupling of phenols, represents a promising future direction, as these reactions can occur in water under mild conditions. researchgate.netresearchgate.net While not yet reported specifically for this compound, the application of enzymatic catalysis to similar structures suggests a potential for highly sustainable manufacturing processes. researchgate.net

Detailed Research Findings

Suzuki-Miyaura Coupling

A notable synthesis of this compound is achieved via the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. libretexts.org In one documented procedure, 1-bromo-3,4-dimethoxybenzene is coupled with 3,4-dimethoxyphenylboronic acid. bham.ac.uk The reaction is facilitated by a palladium catalyst and a base, resulting in the formation of the desired biphenyl. This method is highly efficient, with reported yields as high as 80%. bham.ac.uk The versatility of the Suzuki-Miyaura coupling allows for a range of compatible functional groups, making it a robust choice for synthesizing substituted biphenyls. gre.ac.ukmdpi.com

Table 2: Suzuki-Miyaura Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-bromo-3,4-dimethoxybenzene | 3,4-dimethoxyphenylboronic acid | Pd(PPh₃)₄ (typical) | K₂CO₃ (typical) | Toluene/Water (typical) | 80% | bham.ac.uk |

Ullmann Reaction

The Ullmann reaction provides an alternative, classic route to symmetrical biphenyls. numberanalytics.com This method involves the copper-promoted coupling of two aryl halide molecules. organic-chemistry.org For the synthesis of this compound, 4-iodoveratrole (4-iodo-1,2-dimethoxybenzene) is heated with copper powder. rsc.org The reaction drives the homocoupling of the aryl iodide to form the biphenyl structure. While effective, the traditional Ullmann reaction often requires harsh conditions, including high temperatures and a large excess of copper. rsc.org

Table 3: Ullmann Reaction Synthesis of this compound

| Reactant | Metal | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Iodoveratrole | Copper bronze | Heated to high temperature (e.g., 220-230°C) | This compound | rsc.org |

Oxidative Coupling

Oxidative coupling of aromatic compounds presents another potential synthetic pathway. In this type of reaction, an oxidizing agent is used to induce the formation of a bond between two electron-rich aromatic rings. For instance, the oxidative dimerization of 1,2-dimethoxybenzene (veratrole) can be promoted by strong oxidizing agents like iron(III) chloride in the presence of an acid. psu.edu This method can lead to the formation of this compound, although control of regioselectivity can be a challenge, potentially leading to a mixture of isomers.

Chemical Reactivity and Derivatization of 3,3 ,4,4 Tetramethoxybiphenyl

Electrophilic Aromatic Substitution Reactions

The electron-rich nature of the biphenyl (B1667301) system in 3,3',4,4'-Tetramethoxybiphenyl makes it a prime candidate for electrophilic aromatic substitution. The methoxy (B1213986) groups direct incoming electrophiles primarily to the ortho and para positions. In this molecule, the positions ortho to the existing methoxy groups (2, 2', 5, and 5') are the most likely sites for substitution.

Halogenation: The reaction of this compound with halogens proceeds readily. For instance, bromination using bromine in acetic acid at temperatures below 25°C yields 2,2'-dibromo-4,5,4',5'-tetramethoxybiphenyl. chemijournal.com In this reaction, the bromine atoms are introduced at the positions ortho to the methoxy groups and adjacent to the biphenyl linkage. chemijournal.com This high regioselectivity is a direct consequence of the powerful directing effect of the methoxy substituents.

Nitration: While the high electron density of the rings suggests a strong reactivity towards nitrating agents, specific literature detailing the direct nitration of this compound is limited. Generally, nitration of highly activated aromatic ethers requires careful control of reaction conditions to prevent over-oxidation or the formation of complex mixtures. gla.ac.ukdtic.mil

Friedel-Crafts Acylation: This class of reactions introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. savemyexams.com Although specific documented examples for this compound are not prevalent in the reviewed literature, the acylation of the closely related compound veratrole (1,2-dimethoxybenzene) is well-established and serves as a good model. chemijournal.comresearchgate.netlongdom.org Given the activating nature of the four methoxy groups, this compound is expected to be highly reactive under Friedel-Crafts conditions. pearson.commt.commasterorganicchemistry.com The reaction would likely introduce acyl groups at the available ortho positions (2, 2', 5, or 5'), leading to ketone derivatives. chemijournal.com

Friedel-Crafts Alkylation: Similar to acylation, alkylation introduces an alkyl group. However, this reaction is often more difficult to control than acylation and can be prone to issues like polyalkylation and carbocation rearrangements, particularly for activated systems. libretexts.org

Halogenation and Nitration

Oxidation Reactions and Product Characterization

The methoxy-substituted rings of this compound are susceptible to oxidation, which can lead to the formation of complex quinone structures or result in the cleavage of the aromatic rings.

Oxidation of this compound under specific conditions can lead to larger, conjugated systems. Treatment with chloranil (B122849) in 70% aqueous sulfuric acid results in an oxidative cyclization, yielding 2,5,6,9,12,13-hexamethoxydibenzo[fg,op]naphthacene-1,8-quinone in a significant 75% yield. This reaction demonstrates a pathway to complex polycyclic quinones from the biphenyl precursor. In some cases, oxidative coupling reactions can also lead to the formation of polymeric materials, particularly from phenolic derivatives where the hydroxyl groups can participate in radical coupling mechanisms. oup.com

Harsher oxidation conditions can lead to the breakdown of the aromatic system. The oxidative degradation of related, more complex structures can sometimes yield fragments derived from the tetramethoxybiphenyl core. For example, the oxidation of 2,3,6,7-tetramethoxy-9,10-dimethylphenanthrene with sodium dichromate can produce 2,2'-diacetyl-4,4',5,5'-tetramethoxybiphenyl, an isomer of the starting biphenyl that has undergone both cleavage and oxidation of side chains. Furthermore, oxidative cleavage of olefinic derivatives of related tetramethoxybiphenyls can be achieved using reagents like periodic acid, leading to the formation of dicarbonyl compounds. publish.csiro.au

Formation of Quinone and Polymer Products from Phenolic Derivatives

Nucleophilic Substitution and Demethylation Reactions

While direct nucleophilic substitution on the electron-rich aromatic rings is generally unfavorable, reactions involving the methoxy groups, specifically demethylation, are well-documented and synthetically useful.

Demethylation involves the cleavage of the methyl-oxygen bond of the ether groups to yield the corresponding polyhydroxylated biphenyls. This transformation is commonly achieved using strong Lewis acids or protic acids. Boron tribromide (BBr₃) is a particularly effective reagent for the complete demethylation of aryl methyl ethers under relatively mild conditions. mdma.chchemicalbook.comcommonorganicchemistry.comcommonorganicchemistry.com The reaction proceeds via coordination of the Lewis acidic boron to the ether oxygen, facilitating the cleavage of the C-O bond.

Another reagent used for demethylation is aqueous hydrogen bromide (HBr). For instance, boiling a related hexamethoxybiphenyl with aqueous HBr can lead to both demethylation and a subsequent intramolecular ring closure to form a dibenzofuran (B1670420) structure. rsc.org These demethylation reactions are crucial for synthesizing polyhydroxybiphenyls, which are important intermediates and antioxidants. researchgate.netnih.gov

Conversion to Hydroxybiphenyls (e.g., 3,3',4,4'-Tetrahydroxybiphenyl)

Cyclization and Annulation Reactions

The biphenyl scaffold of this compound and its derivatives serves as a foundational structure for building more complex, multi-cyclic systems. Through cyclization and annulation reactions, where new rings are formed, a variety of polycyclic aromatic hydrocarbons (PAHs) and heterocycles can be synthesized. scripps.edu Annulation, by definition, is a ring-forming process where two molecular fragments are joined by the formation of two new bonds. scripps.edu

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org Their formation can occur through various mechanisms, including the incomplete combustion of organic materials or targeted chemical synthesis. encyclopedia.pubmdpi.com Derivatives of this compound can be used as precursors for PAHs. For example, a β-2-(3-Bromo-4,5,6,4'-tetramethoxybiphenyl)-propionic acid derivative has been shown to undergo cyclization, demonstrating a pathway to build additional rings onto the biphenyl core. acs.org

The synthesis of heterocycles—cyclic compounds containing atoms of at least two different elements in their rings—is another important application. organic-chemistry.orgorganic-chemistry.orgyoutube.com The electron-rich nature of the tetramethoxybiphenyl scaffold facilitates reactions that can lead to the formation of fused heterocyclic systems. Transition-metal-catalyzed cyclization reactions are powerful tools for constructing such complex molecules. beilstein-journals.orgpurdue.edu For instance, Pd(II)-catalyzed annulation reactions have been developed for synthesizing cyclopenta[b]chromane derivatives, showcasing how metal catalysis can be employed to build new rings onto phenolic structures. rsc.org While not starting directly from this compound, these methods illustrate the potential for its derivatives to participate in similar annulation strategies to create complex heterocycles. rsc.org

Intramolecular coupling reactions provide an elegant route to complex polycyclic structures by forming new bonds within a single molecule. A key strategy involves functionalizing the biphenyl precursor with reactive groups that can subsequently be induced to cyclize.

A notable example is the synthesis of dibenzocycloheptanes using an intramolecular Nicholas reaction. uwindsor.ca In this approach, a biaryl-2-propargyl alcohol derivative, which can be prepared from precursors related to tetramethoxybiphenyl, undergoes cyclization in the presence of a Lewis acid. uwindsor.ca This reaction creates a seven-membered ring fused to the two phenyl rings of the biphenyl core, resulting in a 6-7-6 tricyclic system. uwindsor.ca This methodology was successfully applied to the synthesis of allocolchicine (B1217306) analogues, demonstrating its utility in constructing intricate molecular architectures. uwindsor.ca

Table 2: Example of Intramolecular Coupling for Ring System Synthesis

| Reaction Type | Precursor Type | Key Transformation | Resulting Ring System | Reference |

|---|---|---|---|---|

| Intramolecular Nicholas Reaction | Biaryl-2-propargyl alcohol-Co₂(CO)₆ complexes | Lewis acid-mediated cyclization | Dibenzocycloheptyne-Co₂(CO)₆ complexes (precursors to 6-7-6 tricyclic systems) | uwindsor.ca |

Formation of Polycyclic Aromatic Hydrocarbons and Heterocycles

Functionalization of Peripheral Positions

Beyond reactions involving the aromatic core, the peripheral methoxy groups serve as handles for further chemical modification.

The most direct modification of the methoxy groups is their cleavage to form hydroxyl groups, as discussed in section 3.3.1. This transformation is not just an endpoint but a gateway to further functionalization. The resulting hydroxyl groups can be re-alkylated or acylated, allowing for the introduction of a wide variety of functional groups.

In a modular synthesis of 8,8'-biflavones, a key step involved the cleavage of methoxy groups on a complex biphenyl-like structure using boron trichloride (B1173362) (BCl₃). acs.org This demethylation was performed specifically to showcase the potential for subsequent derivatization of the newly formed hydroxyl groups. acs.org This strategy allows for the late-stage modification of complex molecules, enabling the synthesis of diverse compound libraries from a common intermediate. Applying this to this compound would first yield the tetrahydroxy derivative, which could then be selectively re-functionalized to introduce new properties or reactive sites.

Introduction of Side Chains

The introduction of side chains onto the this compound core is a key strategy for modifying its chemical and physical properties, enabling the synthesis of a wide array of derivatives for various applications. The reactivity of the biphenyl system is largely dictated by the four electron-donating methoxy (-OCH₃) groups. These groups increase the electron density of the aromatic rings, making them highly susceptible to electrophilic aromatic substitution reactions. byjus.com

The methoxy groups are ortho, para-directing activators. In the case of this compound, the positions available for substitution are the 2, 2', 5, and 5' carbons. The positions at C-5 and C-5' are particularly activated as they are para to the methoxy group at C-4/C-4' and ortho to the methoxy group at C-3/C-3'. These sites are generally favored for electrophilic attack due to electronic activation and relative steric accessibility. Common reactions to introduce side chains include formylation and acylation.

Formylation Reactions

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation that provides a versatile chemical handle for further derivatization.

One of the most effective methods for formylating electron-rich aromatic compounds is the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.com This reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt formed in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgnih.gov The electron-rich aromatic system of this compound is an ideal substrate for this type of reaction. The electrophilic Vilsmeier reagent attacks the activated positions of the biphenyl rings, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the corresponding aryl aldehyde. wikipedia.org

While direct experimental studies on the Vilsmeier-Haack formylation of this compound are not extensively detailed in the cited literature, research on closely related isomers demonstrates the feasibility of such transformations. For instance, various diformyl-tetramethoxybiphenyls have been synthesized, highlighting the utility of introducing aldehyde functionalities into this class of compounds. The synthesis of 5,5'-, 6,6'-, and 5,6'-diformyl-2,2',3,3'-tetramethoxybiphenyl has been accomplished through methods like the Ullmann reaction on the corresponding iodo-veratraldehyde precursors. oup.com Another study reports the synthesis of 2,6'-diformyl-4,2',3',4'-tetramethoxybiphenyl-3-yl methanesulfonate (B1217627) via an Ullmann cross-coupling reaction. worktribe.com These examples underscore the capability to introduce formyl side chains onto the tetramethoxybiphenyl scaffold.

Acylation Reactions

Acylation involves the introduction of an acyl group (R-C=O) and is another important electrophilic substitution reaction. The Friedel-Crafts acylation is a standard method, where an acyl chloride or anhydride reacts with the aromatic compound in the presence of a Lewis acid catalyst. savemyexams.com For a highly activated substrate like this compound, milder conditions can often be employed. The resulting aryl ketones are valuable intermediates in organic synthesis.

The Thiele-Winter acetoxylation reaction provides a pathway to introduce acetoxy (-OCOCH₃) side chains onto quinone structures, which can be derived from hydroxylated biphenyls. rsc.org Research on related phenyl-1,4-benzoquinones shows that the inserted acetoxy group enters at positions ortho or para to the aryl substituent. rsc.org The resulting poly-acetoxybiphenyls can then be hydrolyzed and methylated to yield tetramethoxybiphenyl derivatives. rsc.org This demonstrates an indirect but effective route for the introduction of acyl-type side chains.

The following table summarizes a relevant synthetic procedure for a diformyl tetramethoxybiphenyl isomer, illustrating a method for introducing side chains onto this type of molecular framework.

| Reaction Type | Starting Materials | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| Ullmann Reaction (Dimerization) | 2-Iodo-3,4-dimethoxybenzaldehyde (B171845) | Copper powder, heated | 6,6'-Diformyl-2,2',3,3'-tetramethoxybiphenyl | oup.com |

| Ullmann Cross-Coupling | Mesylate 23 and Aldehyde 24 | Dendritic copper powder, gentle heating | 2,6'-Diformyl-4,2',3',4'-tetramethoxybiphenyl-3-yl methanesulfonate (25) | worktribe.com |

Advanced Spectroscopic and Structural Elucidation of 3,3 ,4,4 Tetramethoxybiphenyl and Its Derivatives

Vibrational Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule. imist.ma The infrared spectrum of 3,3',4,4'-Tetramethoxybiphenyl exhibits several characteristic absorption bands that correspond to specific vibrational modes of its constituent atoms and bonds. The analysis of these bands provides direct evidence for the presence of the methoxy (B1213986) and aromatic functionalities.

Key vibrational bands observed in the FT-IR spectrum include:

C-H Stretching (Aromatic): The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C-H Stretching (Aliphatic): The C-H bonds of the methoxy groups give rise to stretching vibrations in the 2950-2850 cm⁻¹ range.

C=C Stretching (Aromatic): The stretching of the carbon-carbon double bonds within the aromatic rings results in characteristic absorptions between 1600 cm⁻¹ and 1450 cm⁻¹.

C-O Stretching (Aryl Ether): A strong and characteristic band for the aryl-O-CH₃ ether linkage is expected around 1250 cm⁻¹ (asymmetric stretching) and 1040 cm⁻¹ (symmetric stretching).

Out-of-Plane Bending (Aromatic C-H): The substitution pattern on the benzene (B151609) rings can be inferred from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.

Interactive Data Table: Characteristic FT-IR Bands of this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Ar-H |

| Aliphatic C-H Stretch | 2950-2850 | -OCH₃ |

| Aromatic C=C Stretch | 1600-1450 | Ar C=C |

| Asymmetric C-O Stretch | ~1250 | Ar-O-CH₃ |

| Symmetric C-O Stretch | ~1040 | Ar-O-CH₃ |

Fourier Transform Infrared (FT-IR) Analysis of Characteristic Bands

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules in solution. nanalysis.com It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound provides detailed information about the proton environments in the molecule. drugbank.com The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative groups like the methoxy group causing a downfield shift. chemistrysteps.comlibretexts.org

In a typical ¹H NMR spectrum of this compound, one would expect to observe:

Aromatic Protons: The protons on the aromatic rings will appear in the downfield region, typically between δ 6.8 and 7.5 ppm. Due to the substitution pattern, a complex splitting pattern may arise from spin-spin coupling between adjacent protons. orgchemboulder.com The exact chemical shifts and coupling constants (J values) are crucial for assigning the specific positions of the protons on the biphenyl (B1667301) core. weebly.com

Methoxy Protons: The protons of the four methoxy groups (-OCH₃) are expected to appear as sharp singlet signals in the upfield region, generally around δ 3.9 ppm. lookchem.com The presence of four distinct or two sets of equivalent methoxy signals would provide information about the symmetry of the molecule.

Interactive Data Table: ¹H NMR Data for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.8 - 7.5 | Multiplet |

| Methoxy Protons | ~3.93 lookchem.com | Singlet |

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. msu.edu

Expected signals in the ¹³C NMR spectrum include:

Aromatic Carbons: The carbons of the benzene rings will resonate in the region of δ 110-160 ppm. The carbons attached to the methoxy groups will be the most downfield due to the deshielding effect of the oxygen atom.

Methoxy Carbons: The carbons of the methoxy groups will appear in the upfield region, typically around δ 56 ppm.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. nanalysis.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It is instrumental in tracing the proton-proton connectivities within the aromatic rings. ucsd.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. walisongo.ac.idcolumbia.edu This allows for the direct assignment of a proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying the connectivity between the methoxy groups and the aromatic rings, as well as the linkage between the two phenyl rings.

High-Resolution ¹H NMR Chemical Shifts and Coupling Patterns

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. tutorchase.com When this compound is analyzed by mass spectrometry, it will first be ionized to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound.

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. chemguide.co.uk For this compound, common fragmentation pathways would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups or the cleavage of the C-O bonds. arizona.edulibretexts.org The analysis of these fragment ions helps to confirm the presence of the four methoxy groups and the biphenyl core structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. stanford.eduwordpress.com By diffracting a beam of X-rays off the regularly spaced atoms in a crystal, a unique diffraction pattern is generated. stanford.edu This pattern is then used to calculate the electron density map of the molecule, revealing the exact positions of individual atoms, bond lengths, and bond angles. wordpress.com This technique is indispensable for determining the absolute molecular structure, conformation, and packing of molecules in the solid state. stanford.edubioscience.fi

For complex organic molecules like substituted biphenyls, single-crystal X-ray diffraction is the definitive method for structural elucidation. rsc.org The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in the X-ray beam. bioscience.fi Computational software is then employed to solve the "phase problem" and refine the crystal structure. stanford.edu

Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. numberanalytics.commdpi.com These forces, although weaker than covalent bonds, collectively determine the crystal's density, stability, and physical properties. mdpi.com Key interactions include van der Waals forces, hydrogen bonds, and π-π interactions. numberanalytics.comscirp.org

In the case of this compound, the crystal packing would be primarily influenced by:

Van der Waals Forces: These are ubiquitous, weak attractions and repulsions between all molecules, arising from temporary fluctuations in electron density. They play a crucial role in the efficient packing of molecules. numberanalytics.com

π-π Interactions: The aromatic phenyl rings can interact with each other through π-π stacking. These interactions are common in aromatic compounds and contribute to the formation of stable, layered structures. scirp.org

For derivatives containing hydroxyl groups, such as 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol, hydrogen bonding would be a dominant directional force. nih.gov The hydrogen atom of a hydroxyl group on one molecule can form a strong hydrogen bond with an electronegative oxygen atom on a neighboring molecule, significantly influencing the crystal packing arrangement. numberanalytics.comcardiff.ac.uk The study of how different combinations of these interactions guide the assembly of molecules is a central theme in crystal engineering. cardiff.ac.ukrsc.org

Conformational Analysis of the Biphenyl Linkage

The biphenyl scaffold is not necessarily rigid; the two phenyl rings can rotate relative to each other around the central carbon-carbon single bond. The angle of this rotation is described by the torsional or dihedral angle. researchgate.net This conformational flexibility is a key structural feature, and the preferred angle in the solid state is a delicate balance between intramolecular steric effects and intermolecular packing forces. utah.edu

Intramolecular Effects: In the gas phase, where molecules are isolated, biphenyl adopts a twisted conformation with a dihedral angle of approximately 44°, as this minimizes steric repulsion between the hydrogen atoms at the ortho positions. utah.edu The presence of bulky substituents, such as methoxy groups at the 3 and 3' positions, can influence this preferred angle.

Intermolecular Effects: In the solid state, crystal packing forces often favor a more planar conformation to allow for denser packing and optimized intermolecular interactions, such as herringbone arrangements. researchgate.net This can lead to a smaller dihedral angle than observed in the gas phase. For biphenyl itself, the solid-state structure is planar. utah.edu

Therefore, for this compound, the observed dihedral angle in a crystal structure would reveal the interplay between the steric demands of the methoxy groups and the energetic advantages of efficient crystal packing. Analysis of related structures shows that non-planar conformations are common for substituted biphenyls in the solid state. researchgate.netrsc.org

Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Transitions and Stability

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. upm.edu.my Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for characterizing organic compounds. mdpi.com

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference. mdpi.com It is used to detect phase transitions, such as melting (endothermic event) and crystallization (exothermic event). The resulting thermogram provides data on melting points and the enthalpy of these transitions. upm.edu.my

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a constant rate. upm.edu.my It is used to determine the thermal stability of a compound and study its decomposition profile. researchgate.net A significant mass loss indicates the temperature at which the compound begins to degrade. mdpi.com

For example, a study on the derivative 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP) showed that thermal degradation events only began to occur at temperatures above 270 °C, indicating good thermal stability. researchgate.net Such data is crucial for understanding the material's stability under thermal stress.

| Compound | Technique | Observation | Finding | Source |

|---|---|---|---|---|

| 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol | Thermogravimetry (TGA) | Onset of Degradation | > 270 °C | researchgate.net |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. This comparison serves to validate the empirical formula of a newly synthesized compound and is a crucial measure of its purity. cdnsciencepub.com

For this compound, the molecular formula is C₁₆H₁₈O₄. nih.gov The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u) and the molecular weight of the compound (274.31 g/mol ).

| Element | Molecular Formula | Theoretical Mass % |

|---|---|---|

| Carbon (C) | C₁₆H₁₈O₄ | 70.05% |

| Hydrogen (H) | 6.61% | |

| Oxygen (O) | 23.33% |

In practice, after a synthesis, the product is analyzed, and the results are compared to these theoretical values. For instance, in the synthesis of a related derivative, 2,2'-Dibromo-4,5,4',5'-tetramethoxybiphenyl (C₁₆H₁₆Br₂O₄), elemental analysis was performed. The experimental findings ("Found: C, 44.4%; H, 3.7%") were in close agreement with the calculated theoretical values ("C₁₆H₁₆Br₂O₄ requires C, 44.4; H, 3.7%"), confirming the structure of the synthesized compound. rsc.org

Computational and Theoretical Investigations of 3,3 ,4,4 Tetramethoxybiphenyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule in its ground and excited states.

Geometry Optimization and Conformational Landscapes

A conformational analysis would be performed by systematically rotating the central C1-C1' bond and calculating the energy at each step. This would generate a potential energy surface, revealing the energy minima corresponding to stable conformers and the energy barriers for rotation between them. The presence of four methoxy (B1213986) groups introduces additional rotational freedom around the C-O bonds, leading to a more complex conformational landscape. It is expected that the lowest energy conformer would adopt a non-planar (twisted) arrangement to minimize steric hindrance between the hydrogen atoms on the adjacent rings and between the methoxy groups.

Table 1: Hypothetical Geometrical Parameters for the Optimized Structure of 3,3',4,4'-Tetramethoxybiphenyl

| Parameter | Predicted Value |

| C1-C1' Dihedral Angle (°) | 40-60 |

| C1-C1' Bond Length (Å) | ~1.49 |

| C-O Bond Length (Å) | ~1.37 |

| C-O-C Bond Angle (°) | ~118 |

Note: This table is illustrative and contains expected values based on similar molecules, not published data for this compound.

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

Once the geometry is optimized, its electronic properties can be analyzed. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.

For this compound, the HOMO would likely be delocalized across the π-system of both phenyl rings and the oxygen atoms of the methoxy groups, which act as electron-donating groups. The LUMO would also be a π-type orbital distributed over the biphenyl (B1667301) core. A calculated electrostatic potential map would visualize the charge distribution, identifying electron-rich regions (likely around the oxygen atoms) and electron-poor regions.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy (eV) | -5.5 to -6.0 |

| LUMO Energy (eV) | -1.0 to -1.5 |

| HOMO-LUMO Gap (eV) | 4.0 to 5.0 |

| Dipole Moment (Debye) | 1.5 to 2.5 |

Note: This table is illustrative and contains expected values based on similar molecules, not published data for this compound.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing the compound.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts for the aromatic protons and carbons would be influenced by the electron-donating effect of the methoxy groups.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This would show characteristic peaks for C-H stretching, C=C aromatic stretching, and C-O stretching of the methoxy groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths (λ_max) in the UV-Vis spectrum. For a conjugated system like this, π-π* transitions would be expected.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations describe a static molecule, molecular dynamics (MD) simulations can model its behavior over time. An MD simulation of this compound in a solvent (like water or an organic solvent) would provide insights into its flexibility, conformational changes, and interactions with its environment. By tracking the trajectory of each atom over nanoseconds, one could observe the fluctuations in the inter-ring dihedral angle and the rotation of the methoxy groups, providing a dynamic picture of its conformational landscape.

Reaction Mechanism Studies through Computational Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, one could investigate potential reactions such as electrophilic aromatic substitution or oxidation. By mapping the potential energy surface of a proposed reaction pathway, researchers can identify transition states, calculate activation energies, and determine the most likely mechanism. For example, the mechanism of its formation, such as through the Ullmann coupling of a corresponding iodoveratrole, could be computationally modeled to understand the energetics of the catalytic cycle.

Structure-Reactivity Relationships from Theoretical Data

By calculating a range of theoretical molecular descriptors (such as HOMO/LUMO energies, charge on specific atoms, and dipole moment), it is possible to build Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. jfaulon.com If a set of related biphenyl compounds were studied computationally, these models could correlate specific structural features with a particular activity or property. For this compound, descriptors derived from its calculated electronic structure could be used to predict properties like its potential biological activity or its behavior as a material component, guiding future experimental work.

Applications in Materials Science and Organic Synthesis

Role as a Synthetic Building Block

The specific arrangement of the methoxy (B1213986) groups on the biphenyl (B1667301) core defines the reactivity and conformational properties of 3,3',4,4'-Tetramethoxybiphenyl, allowing it to serve as a key starting material for targeted organic syntheses.

This compound functions as a precursor in multi-step syntheses of complex organic intermediates. Early research dating back to 1958 has explored the creation of various derivatives from this compound, highlighting its utility as a foundational scaffold. rsc.orgrsc.org The methoxy groups can be selectively demethylated to produce hydroxyl groups, which can then be used as handles for further functionalization, or they can direct electrophilic substitution reactions to specific positions on the aromatic rings.

A notable application is its use in preparing larger, functionalized building blocks for supramolecular chemistry. For instance, it serves as a starting material for constructing elaborate terphenyl derivatives, which are themselves important intermediates for larger, more complex structures. auburn.edu

Polycyclic aromatic hydrocarbons (PAHs) are compounds with multiple fused aromatic rings. wikipedia.org The synthesis of complex, non-planar PAHs, such as cyclophanes, relies on building blocks that can impart a specific pre-organized geometry. Cyclophanes are molecules containing an aromatic ring bridged by an aliphatic chain, resulting in strained and unique three-dimensional structures. nih.govbeilstein-journals.orgmun.ca

This compound has been successfully employed as a key building block in the synthesis of complex cyclophane structures. A documented example is its use in the synthesis of 1,8-Dioxa researchgate.net-2'-methyl(3,3'')-p-terphenylenophane. auburn.edu In this synthesis, the biphenyl unit provides the necessary rigidity and electronic properties to form the core of the larger terphenylenophane structure. The synthesis of such complex macrocycles is a significant challenge in organic chemistry, and the use of precursors like this compound is crucial for achieving the desired architecture. beilstein-journals.org

Precursor in the Synthesis of Organic Intermediates

Development of Microporous Polymers and Advanced Materials

Porous organic polymers (POPs) are a class of materials characterized by their high surface area and porous internal structures, which are constructed from organic building blocks. nih.gov These materials have potential applications in gas storage, separation, and catalysis.

The creation of POPs involves the polymerization of rigid monomers to form a three-dimensional network. nih.gov Biphenyl units are common components in monomers used for synthesizing microporous polymers due to their rigidity, which prevents the resulting polymer network from collapsing and filling the void spaces. While various substituted biphenyls are employed in polymerization reactions such as Sonogashira-Higihara or Buchwald-Hartwig couplings to create conjugated microporous polymers (CMPs), specific literature detailing the use of this compound as a monomer is not widely reported in the reviewed sources. semanticscholar.orgd-nb.info

In principle, this compound could be functionalized with reactive groups, such as halogens or boronic acids, to make it suitable for cross-coupling polymerization reactions. d-nb.info For example, bromination of the biphenyl core would yield a tetra-bromo monomer that could react with a co-monomer containing acetylene (B1199291) groups in a Sonogashira coupling to form a porous polymer network. The methoxy groups would influence the solubility of the monomer and the electronic properties of the final polymer.

The performance of microporous polymers is largely determined by their porosity and specific surface area. These properties are typically characterized using gas physisorption analysis, commonly with nitrogen at 77 K. mdpi.com The amount of gas adsorbed at different pressures allows for the calculation of key parameters.

The Brunauer–Emmett–Teller (BET) method is used to calculate the specific surface area (m²/g) of the material. mdpi.comresearchgate.net The total pore volume (cm³/g) and the pore size distribution are also determined from the nitrogen adsorption-desorption isotherms. mdpi.com Materials with high surface areas and well-defined micropores (pores <2 nm in diameter) are particularly sought after for applications like CO₂ capture. d-nb.info

While no specific porosity data for polymers derived from this compound was found, the table below provides illustrative data for other microporous polymers built from different aromatic monomers to showcase typical characterization values.

| Polymer ID | Monomers | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Ref. |

| FCMP-600@1 | 4,4′-dibromooctafluorobiphenyl, 1,4-diethynylbenzene | 755 | 0.4242 | d-nb.info |

| FCMP-600@2 | 4,4′-dibromooctafluorobiphenyl, 4,4'-diethynylbiphenyl | 780 | 0.6654 | d-nb.info |

| FCMP-600@4 | 4,4′-dibromooctafluorobiphenyl, 1,3,5-triethynylbenzene | 901 | 0.4331 | d-nb.info |

| SP-MIP | Acrylamide, EGDMA | 155.5 | - | researchgate.net |

This table provides representative data for various porous organic polymers to illustrate typical porosity characteristics and is not specific to polymers derived from this compound.

Additives for Material Stability

Antioxidant Applications in Biofuels (e.g., Biodiesel Oxidation Stability)

Biodiesel, while a renewable alternative to fossil fuels, is susceptible to oxidative degradation during storage. This instability is primarily due to the presence of unsaturated fatty acid chains, such as linoleic and linolenic acids found in feedstocks like soybean oil. scielo.brsci-hub.se Oxidation leads to the formation of peroxides, acids, and high-molecular-weight polymers (sludge), which can compromise fuel quality, impair engine performance, and clog filters. researchgate.netbunkermarket.com To mitigate this, antioxidants are added to improve the fuel's oxidation stability. pjoes.com

A derivative of tetramethoxybiphenyl, specifically 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP) , has been synthesized and evaluated as a potent antioxidant for biodiesel. scielo.brresearchgate.netscielo.br This compound, formed via the laccase-catalyzed dimerization of 2,6-dimethoxyphenol (B48157), has shown efficacy comparable to or even surpassing that of the common commercial antioxidant butylated hydroxytoluene (BHT). scielo.brscielo.br Its performance is typically measured using the Rancimat method, which determines the oxidation induction period (IP) of the fuel. scielo.br Studies show that the addition of TMBP significantly extends this induction period, indicating enhanced stability. researchgate.net

| Antioxidant | Concentration | Induction Period (h) at 110 °C | Reference |

|---|---|---|---|

| None (Control) | - | 3.67 | scielo.br |

| BHT | 0.136 mmol / 30g | 6.28 | scielo.br |

| 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) | 0.136 mmol / 30g | 6.67 | scielo.br |

Other Industrial Chemical Additive Roles

While derivatives of tetramethoxybiphenyl have demonstrated clear potential as specialized antioxidants for biofuels, other industrial additive applications for the parent compound This compound are not extensively documented in scientific literature. sigmaaldrich.comlookchem.com The focus of research has primarily been on leveraging its structural backbone for synthetic applications or on the antioxidant properties of its hydroxylated derivatives. scielo.brbc.edu General investigations into biphenyl compounds for materials science exist, but specific data detailing the use of this compound as, for example, a plasticizer, flame retardant, or other industrial additive remains limited.

Host-Guest Chemistry and Supramolecular Assembly

Host-guest chemistry is a field of supramolecular chemistry that studies complexes composed of two or more molecules or ions held together by non-covalent forces, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. wikipedia.orgchemrxiv.org A larger "host" molecule contains a cavity that can selectively bind a smaller "guest" molecule. wikipedia.org This principle is fundamental to molecular recognition, sensing, and the construction of complex, functional molecular assemblies. tcichemicals.comthno.org

There are no widely reported studies where this compound itself acts as a primary host or guest molecule. However, its structural features—methoxy-substituted aromatic rings—are common components in the rational design of more complex ligands and molecules used in supramolecular assembly. lookchem.com For instance, functionalized dimethoxyphenyl units have been incorporated into phosphino-catechol ligands. lookchem.com These ligands are specifically designed with distinct coordination sites that can selectively bind different metal ions, leading to the controlled self-assembly of complex, heterometallic supramolecular clusters. lookchem.com Similarly, other research has focused on the self-assembly of tetrahedral cages where the ligand architecture dictates the final structure. rsc.org In this context, the tetramethoxybiphenyl moiety can be viewed as a valuable building block, providing the necessary steric and electronic properties for incorporation into larger, architecturally complex supramolecular systems.

Future Research Directions and Emerging Trends

Novel Synthetic Routes and Sustainable Methodologies

Current synthetic strategies for 3,3',4,4'-tetramethoxybiphenyl and its derivatives often involve multi-step processes. A common route includes the alkylation of an aromatic dithiane followed by reduction and deprotection. gla.ac.uk Another approach utilizes the Suzuki-Miyaura coupling reaction, for instance, between 2,3,4-trimethoxyphenylboronic acid and a suitable aryl halide. uwindsor.ca However, there is a growing need for more sustainable and efficient synthetic methods.

Future research will likely focus on:

Biocatalysis: The use of enzymes, such as laccase, has shown promise in the synthesis of related biphenyl (B1667301) compounds like 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol from 2,6-dimethoxyphenol (B48157). researchgate.net This approach offers a greener alternative to traditional chemical methods. researchgate.net Exploring enzymatic routes for the synthesis of this compound could lead to more environmentally friendly processes.

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, higher yields, and enhanced safety compared to batch processes. Developing a flow-based synthesis for this biphenyl could streamline its production.

C-H Activation: Direct C-H functionalization strategies are emerging as powerful tools in organic synthesis, minimizing the need for pre-functionalized starting materials. Investigating C-H activation approaches for the direct coupling of veratrole or its derivatives could provide a more atom-economical synthesis of this compound.

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is largely dictated by its biphenyl core and methoxy (B1213986) substituents. While its use as a precursor in the synthesis of other molecules is known, a deeper understanding of its reactivity is needed. kiku.dkacs.org

Future investigations may include:

Oxidative Coupling Reactions: The oxidative cross-coupling of phenols and anilines is a powerful method for creating C-N bonds. acs.org Studying the oxidative coupling reactions of this compound with various nucleophiles could lead to the synthesis of novel functional molecules.

Metal-Catalyzed Cross-Coupling: While used in its synthesis, exploring the participation of this compound in various metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira) as a substrate could expand its synthetic utility. sigmaaldrich.com

Photochemistry: The interaction of this compound with light could induce unique photochemical reactions, leading to the formation of novel structures and materials.

Advanced Materials Development with Enhanced Functionality

The rigid biphenyl structure of this compound makes it an interesting building block for advanced materials. Derivatives of tetramethoxybiphenyl have already been explored for their potential in material science.

Emerging trends in this area include:

Liquid Crystals: Chiral biphenyl cores are known to form liquid crystalline phases. acs.org The synthesis and characterization of liquid crystals incorporating the this compound scaffold could lead to new materials for display technologies and optical sensors.

Organic Electronics: Triphenylene derivatives, which can be synthesized from biphenyl precursors, are being investigated for their use in organic solar cells. bham.ac.uk Exploring the incorporation of this compound into larger π-conjugated systems could yield new organic semiconductors.

Porous Organic Polymers: The rigid structure of this biphenyl makes it a suitable candidate for the synthesis of porous organic polymers (POPs). These materials have potential applications in gas storage, separation, and catalysis.

Deeper Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is becoming increasingly crucial in chemical research. For this compound, this integrated approach can accelerate discovery.

Future directions include:

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. kiku.dk

Simulating Material Properties: Computational modeling can predict the electronic and photophysical properties of materials derived from this compound, helping to screen potential candidates for specific applications before their synthesis.

Mechanism Elucidation: Combining experimental data with computational studies can provide a detailed understanding of reaction mechanisms, enabling the optimization of reaction conditions and the development of more efficient synthetic routes. acs.org

Expanding Applications in Diverse Chemical Engineering Fields

The unique properties of this compound and its derivatives could be leveraged in various areas of chemical engineering.

Potential future applications include:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,3',4,4'-Tetramethoxybiphenyl, and what experimental conditions are critical for yield optimization?

- Methodological Answer : The compound is synthesized via two primary routes:

- Ullmann Coupling : Reaction of halogenated precursors (e.g., brominated veratrole derivatives) under palladium/copper catalysis in polar aprotic solvents (e.g., DMF) at elevated temperatures (~120–150°C). Post-synthetic demethylation with boron tribromide (BBr₃) in dichloromethane yields hydroxylated derivatives .

- Electrochemical Anodic Coupling : Oxidation of veratrole (1,2-dimethoxybenzene) in acetonitrile or acetic acid/acetate buffers at controlled potentials (e.g., 1.2–1.5 V vs. Ag/AgCl). Yields depend on electrolyte composition and substrate concentration .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm substitution patterns and methoxy group integration. Aromatic proton signals typically appear at δ 6.7–7.2 ppm .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ at m/z 274.1205 Da) .

- Differential Scanning Calorimetry (DSC) : Determines thermal transitions (e.g., glass transition temperatures, Tg) in polymer composites .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer :

- Epoxy Resins : As a curing agent, it forms networks with ethylene glycol diglycidyl ether (EGDGE), increasing Tg (46.4°C vs. 38.8°C for non-methoxylated analogues) due to restricted polymer chain mobility .

- Dental Composites : Incorporated into epoxy acrylate resins with photoinitiators (e.g., camphorquinone), enhancing double-bond conversion rates (up to 75%) and reducing polymerization shrinkage .

Advanced Research Questions

Q. How do rotational barriers in this compound cation radicals influence their spectroscopic properties?

- Methodological Answer : The compound’s cation radical exhibits cis/trans isomerism due to restricted rotation around the biphenyl C–C bond. Electron paramagnetic resonance (EPR) and UV-vis spectroscopy reveal rotational barriers >10 kcal/mol, attributed to steric hindrance from methoxy groups. Computational modeling (DFT) corroborates energy differences between isomers .

Q. What mechanistic insights explain its role in catalytic oxidation reactions?

- Methodological Answer : Derivatives like 3,3′-diiodo-2,2′,6,6′-tetramethoxybiphenyl-4,4′-dicarboxylic acid (DIDA) act as precursors for hypervalent iodine catalysts (e.g., Bis-IBX). In situ generation with Oxone enables alcohol oxidation to aldehydes or carboxylic acids. Solvent polarity dictates chemoselectivity: non-polar solvents favor aldehydes, while aqueous systems promote acid formation .

Q. How does this compound interact with biological targets, and what are the implications for therapeutic research?

- Methodological Answer :

- Anticancer Activity : Derivatives induce G2/M cell cycle arrest and apoptosis in NCI-H460 lung cancer cells via PI3K/AKT/NF-κB pathway inhibition. Assess via flow cytometry (propidium iodide staining) and Western blotting for caspase-3 activation .

- Antioxidant Properties : Stabilizes soybean biodiesel by scavenging peroxyl radicals (IC₅₀ ~12 µM). Quantify using DPPH assays or Rancimat oxidative stability tests .

Q. What contradictions exist in reported catalytic efficiencies of its derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in oxidation yields (e.g., 60–90% for alcohol-to-carboxylic acid conversions) arise from solvent purity, substrate steric effects, and catalyst aggregation. Standardize protocols using anhydrous solvents and controlled humidity. Kinetic studies (e.g., Eyring plots) differentiate thermodynamic vs. kinetic control .

Q. How can regioselective functionalization of this compound be achieved for asymmetric synthesis?

- Methodological Answer : Use titanium(IV)-catalyzed sulfenylation with phthalimidesulfenyl chloride to introduce thioether groups at the 3,3′ positions. Chiral ligands (e.g., BINOL derivatives) induce enantioselectivity (>80% ee). Confirm regiochemistry via X-ray crystallography .

Q. What computational tools are employed to model its electronic structure for materials design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |